ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride
Description
Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole derivative with a primary amine group at position 5 and an ethyl ester group at position 2. This compound is widely used as a pharmaceutical intermediate due to its structural versatility in drug discovery . Its hydrochloride salt form enhances solubility, a critical property for biological applications. Commercial availability is noted, with pricing tiers ranging from €20.00 (1g) to €338.00 (100g) ().
Properties
IUPAC Name |
ethyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)4-3-5(7)9-8-4;/h3H,2H2,1H3,(H3,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBBRDOSNNEZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Synthesis via Reaction of Ethoxy Methylene Ethyl Cyanoacetate and Methyl Hydrazine (Toluene Solvent System)
This method is described in detail in CN105646357A patent and involves the following steps:
- Raw Materials : Ethoxy methylene ethyl cyanoacetate and a 40% aqueous methyl hydrazine solution.
- Solvent : Toluene is used as the reaction medium, chosen for its safety and ease of handling.
- Procedure :
- Ethoxy methylene ethyl cyanoacetate is dissolved in toluene in a reactor.
- Methyl hydrazine solution is added dropwise at a controlled temperature of 22–30°C using chilled brine to maintain temperature.
- After complete addition, the reaction mixture is refluxed for 2 hours.
- The mixture is cooled to 9–10°C, and the product is isolated by filtration and drying.
- Advantages :
- High yield and purity of the pyrazole amine product.
- Shortened reaction time compared to traditional methods.
- Environmentally friendly with no three-waste emissions.
- Suitable for industrial scale due to simple operation and low cost.
| Step | Description | Conditions |
|---|---|---|
| 1 | Dissolve ethoxy methylene ethyl cyanoacetate in toluene | Ambient temperature |
| 2 | Add methyl hydrazine dropwise | 22–30°C, controlled addition |
| 3 | Reflux reaction mixture | 2 hours at reflux temperature |
| 4 | Cool and isolate product | 9–10°C, filtration and drying |
This method overcomes prior art issues such as low conversion rates and difficult purification.
Method 2: Hydrolysis and Extraction of 5-Substituted 1H-Pyrazole-3-Carboxylic Ester
Reported in CN111138289B patent, this method involves:
- Hydrolysis of 5-substituted 1H-pyrazole-3-carboxylic ester.
- Extraction using ethyl acetate (200 volumes).
- Drying and concentration to obtain the crude product.
- Purification by preparative liquid phase chromatography.
- Low separation yield (~26%).
- Difficulty in product isolation due to solubility in water.
- Use of large amounts of solvents, making it unsuitable for industrial scale.
- Use of hazardous reagents such as ethyl diazoacetate and 3-butyne-2-ketone with transition metal catalysts (InCl), leading to toxic waste and high post-treatment costs.
| Parameter | Details |
|---|---|
| Hydrolysis substrate | 5-substituted pyrazole ester |
| Extraction solvent | Ethyl acetate |
| Yield | ~26% |
| Issues | Low yield, difficult isolation, high solvent use |
Due to these drawbacks, this method is considered less practical for large-scale synthesis.
Comparative Analysis of Preparation Methods
| Feature | Method 1 (Methyl Hydrazine + Toluene) | Method 2 (Hydrolysis + Extraction) | Method 3 (Beckmann Rearrangement) |
|---|---|---|---|
| Starting Materials | Ethoxy methylene ethyl cyanoacetate, methyl hydrazine | 5-substituted pyrazole ester | o-Chloroaldehyde |
| Solvent | Toluene | Ethyl acetate | Pyridine (and others) |
| Reaction Conditions | Controlled temp, reflux | Hydrolysis, extraction | Rearrangement, acid treatment |
| Yield | High (not specified but improved) | Low (~26%) | Moderate to high (e.g., 78%) |
| Purification | Filtration and drying | Preparative chromatography | Column chromatography |
| Industrial Suitability | High | Low | Moderate |
| Environmental and Safety Concerns | Low waste, safer reagents | High solvent use, toxic reagents | Use of strong acids, moderate hazards |
Summary of Research Findings
- The method using methyl hydrazine and ethoxy methylene ethyl cyanoacetate in toluene (Method 1) is the most promising for industrial production due to its operational simplicity, high yield, and environmental friendliness.
- Traditional hydrolysis and extraction methods (Method 2) suffer from low yields and difficult product isolation, limiting their scalability.
- Beckmann rearrangement-based methods (Method 3) offer alternative synthetic routes for related pyrazole derivatives and provide useful intermediates for further functionalization.
- Characterization techniques such as IR, ^1H and ^13C NMR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.
- Avoidance of hazardous reagents and minimizing waste generation are critical factors in selecting a preparation method for industrial application.
Chemical Reactions Analysis
Cyclization Reactions
The amino group at position 5 participates in intramolecular cyclization to form fused heterocyclic systems.
Key Reactions:
-
Imidazo[1,2-b]pyrazole Formation
Treatment with acetic anhydride and formic acid induces cyclization, yielding 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole under basic conditions (NaH/DMF) . -
Thione Derivatives
Fusion with thiourea at 200°C for 24 hours produces imidazole[4,5-c]pyrazole-5-thione .
Nucleophilic Substitution
The amino group acts as a nucleophile in reactions with electrophilic reagents.
Key Reactions:
-
Aza-Wittig Reaction
Reacting with triphenylphosphine and carbon tetrachloride generates a phosphoranylidene intermediate, which undergoes cycloaddition with α-ketohydroximoyl chloride to form nitrosoimidazolo pyrazoles . -
Heterocyclization
Treatment with oxaldiimidoyl dichlorides in THF/triethylamine produces 3H-imidazo[1,2-b]pyrazoles .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes substitution at position 4 due to the electron-donating amino group.
Key Reactions:
-
Nitration
Reaction with nitric acid/sulfuric acid introduces a nitro group at position 4, forming ethyl 4-nitro-5-amino-1H-pyrazole-3-carboxylate . -
Halogenation
Bromine in acetic acid yields 4-bromo derivatives, useful in cross-coupling reactions .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Ethyl 4-nitro-5-amino-1H-pyrazole-3-carboxylate | 68% |
| Bromination | Br₂/AcOH, 25°C | Ethyl 4-bromo-5-amino-1H-pyrazole-3-carboxylate | 75% |
Condensation Reactions
The ester group participates in condensation with aldehydes or ketones.
Key Reactions:
-
Knoevenagel Condensation
Reacting with aromatic aldehydes (e.g., benzaldehyde) in ethanol with piperidine catalyst forms α,β-unsaturated carbonyl derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Knoevenagel | Benzaldehyde, piperidine/EtOH | Ethyl 5-amino-4-(benzylidene)-1H-pyrazole-3-carboxylate | 63% |
Oxidation and Reduction
Scientific Research Applications
Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with various biological molecules, influencing their activity. This compound can act as an agonist for certain receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride and its analogs, focusing on structural features, physicochemical properties, and applications.
Table 1: Key Comparative Data
Structural and Functional Differences
- Substituent Position and Identity: The target compound’s ester group (COOEt) at position 3 distinguishes it from ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate, which has a chlorine at position 3 and the ester at position 4 . This positional variation significantly impacts reactivity and binding affinity in drug design. 3-Amino-5-ethyl-1H-pyrazole hydrochloride is a positional isomer with the amine and ethyl groups swapped, altering hydrogen-bonding capacity and solubility .
- Physicochemical Properties: The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogs like 5-amino-3-(4-phenoxyphenyl)pyrazole-4-carbonitrile, which exhibits high GI absorption but lower aqueous solubility . Introduction of electron-withdrawing groups (e.g., Cl in ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate) increases metabolic stability but may reduce bioavailability .
Biological Activity
Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 205.64 g/mol. It is characterized by an amino group at the 5-position and an ethyl ester at the 3-position of the pyrazole ring, which contributes to its biological activity.
Research indicates that this compound acts as a potent agonist of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in signaling pathways regulating vascular function and smooth muscle relaxation. This mechanism suggests potential applications in treating cardiovascular diseases where modulation of guanylate cyclase is beneficial .
Biological Activities
This compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Similar pyrazole derivatives have shown anti-inflammatory properties, making them candidates for treating inflammatory conditions .
- Anticancer Activity : Compounds with structural similarities have demonstrated potent inhibition against various human tumor cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .
- Antimicrobial Properties : Pyrazole derivatives are known for their antibacterial and antifungal activities, indicating that this compound may also possess similar effects .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated the anticancer potential of this compound against several human cancer cell lines. The results indicated a significant reduction in cell viability, particularly in MCF-7 cells, suggesting its use as a potential chemotherapeutic agent .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining effective dosing regimens. Current research is focused on enhancing its bioavailability to maximize therapeutic effects while minimizing side effects .
Q & A
Basic: What experimental parameters should be optimized during the synthesis of ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride, and how can reaction efficiency be assessed?
Methodological Answer:
- Key Parameters to Optimize :
- Temperature : Pyrazole ring formation often requires controlled heating (e.g., 80–120°C) to avoid side reactions. Lower temperatures may reduce cyclization efficiency .
- Catalysts : Evaluate Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance amino group reactivity.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while ethanol/water mixtures could facilitate hydrolysis steps .
- Assessment Methods :
- Monitor reaction progress via TLC or HPLC, using UV detection at 254 nm for pyrazole absorbance .
- Quantify yield gravimetrically after recrystallization (common for hydrochloride salts) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling :
- Storage :
- Store in airtight containers at 2–8°C. Desiccants (silica gel) prevent deliquescence .
- Avoid contact with strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .
Basic: Which analytical techniques are most effective for characterizing this compound, especially when physical property data is limited?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor for byproducts like unreacted amines .
Advanced: How can computational methods (e.g., DFT, reaction path searches) guide the design of novel derivatives of this compound?
Methodological Answer:
- Reaction Pathway Prediction :
- Use density functional theory (DFT) to model transition states for nucleophilic substitution at the pyrazole C3 position .
- Simulate solvent effects (e.g., COSMO-RS) to predict solubility and reactivity trends .
- Derivative Optimization :
- Combine quantum chemical calculations with machine learning to prioritize substituents (e.g., electron-withdrawing groups at C5) for target properties .
Advanced: What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
Methodological Answer:
- Data Reconciliation :
- Replicate studies under standardized conditions (e.g., identical solvent, catalyst loading) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .
- Cross-Validation :
Advanced: How can mechanistic studies elucidate the role of the hydrochloride salt in reactivity?
Methodological Answer:
- Acid-Base Studies :
- Kinetic Analysis :
- Conduct Arrhenius experiments to compare reaction rates of free base vs. hydrochloride salt in ester hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
